N-allyl-4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
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Overview
Description
N-allyl-4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a heterocyclic compound with the molecular formula C9H13N3OS2 and a molecular weight of 243.351 g/mol . This compound belongs to the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thioamides with α-haloketones or α-haloesters, followed by cyclization to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine or sodium ethoxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-allyl-4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
N-allyl-4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Research: It is used in studies investigating enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its use in the synthesis of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-allyl-4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
- N-allyl-4-amino-3-(4-ethoxy-phenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
Uniqueness
N-allyl-4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allyl and ethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
CAS No. |
618076-74-7 |
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Molecular Formula |
C9H13N3OS2 |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
4-amino-3-ethyl-N-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C9H13N3OS2/c1-3-5-11-8(13)6-7(10)12(4-2)9(14)15-6/h3H,1,4-5,10H2,2H3,(H,11,13) |
InChI Key |
DHKWUZURZXZIQS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(SC1=S)C(=O)NCC=C)N |
Origin of Product |
United States |
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